1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one is a chemical compound with a complex structure that includes a fluorenyl group attached to a hexanoyl chain and an octanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 7-hexanoylfluorene, which is then further reacted with octanoyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorenyl derivatives.
Scientific Research Applications
1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially affecting gene expression and cellular processes. The ketone groups can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(9H-Fluoren-2-YL)ethan-1-one: A simpler analog with a shorter alkyl chain.
1-(7-Hexyl-9H-fluoren-2-YL)hexan-1-one: Similar structure but with a hexyl group instead of a hexanoyl group.
Uniqueness
1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hexanoyl and octanone moieties allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
CAS No. |
61314-16-7 |
---|---|
Molecular Formula |
C27H34O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(7-hexanoyl-9H-fluoren-2-yl)octan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-7-8-10-12-27(29)21-14-16-25-23(18-21)19-22-17-20(13-15-24(22)25)26(28)11-9-6-4-2/h13-18H,3-12,19H2,1-2H3 |
InChI Key |
JUFMNYAHENMMQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.